(3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-22-9-7-16(19-22)14-5-3-8-23(11-14)17(25)13-4-2-6-15(10-13)24-12-18-20-21-24/h2,4,6-7,9-10,12,14H,3,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTJVKRDDYLJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure that combines elements from both tetrazole and pyrazole moieties, which are known for their diverse biological activities. The presence of these heterocycles contributes to the compound's pharmacological profile.
Molecular Formula
- Molecular Formula : C_{18}H_{21}N_{5}O
- Molecular Weight : 341.40 g/mol
The biological activity of the compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole and pyrazole rings may facilitate binding to specific targets, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and tetrazole exhibit significant anticancer properties. For instance, compounds similar to our target have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and Aurora-A kinase .
Case Study: In Vitro Testing
In a study evaluating the anticancer potential of related compounds, a series of pyrazole derivatives were tested against human cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, which could be relevant for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the tetrazole or pyrazole rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Enhancements in activity were observed when electron-withdrawing groups were incorporated into the structure .
- Positioning of Substituents : The para position was found to be more favorable for biological activity compared to ortho or meta positions .
Toxicity and Safety Profile
Toxicity assessments are essential when evaluating new compounds for therapeutic use. Preliminary studies indicate that related compounds exhibit low toxicity profiles in animal models, suggesting a favorable safety margin for further development .
Table 2: Toxicity Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3-(1H-tetrazol-1-yl)phenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Coupling of tetrazole and pyrazole precursors via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
- Step 2 : Piperidine functionalization using acyl chlorides or carbodiimide-mediated coupling .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/chloroform mixtures.
- Characterization :
- NMR (¹H/¹³C) for structural confirmation (e.g., tetrazole N-H at δ 8.5–9.5 ppm; pyrazole methyl at δ 2.3–2.5 ppm) .
- HPLC (C18 column, UV detection) to verify purity (>95%) .
Q. Which analytical techniques are critical for validating the compound’s structural integrity?
- Key Techniques :
- X-ray crystallography (if crystalline) to resolve bond lengths (e.g., C-N: ~1.34 Å in tetrazole; C-C: ~1.40 Å in piperidine) .
- FT-IR for functional group analysis (tetrazole N-H stretch: ~3400 cm⁻¹; carbonyl C=O: ~1680 cm⁻¹) .
- Mass spectrometry (ESI-TOF) to confirm molecular ion peaks (e.g., [M+H]⁺ at calculated m/z) .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and DFT calculations be resolved?
- Case Study : Discrepancies in bond angles (e.g., piperidine chair conformation) may arise due to crystal packing effects (X-ray) vs. gas-phase optimization (DFT).
- Resolution Strategy :
- Perform Hirshfeld surface analysis to quantify intermolecular interactions in X-ray data .
- Use solvent-implicit DFT models (e.g., PCM in Gaussian) to mimic experimental conditions .
- Compare torsional angles (e.g., dihedral between tetrazole and phenyl rings) across methods .
Q. What strategies address low reproducibility in biological activity assays for this compound?
- Experimental Design :
- Batch Consistency : Ensure synthetic reproducibility via strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Assay Validation : Use positive controls (e.g., known kinase inhibitors) and triplicate measurements in enzyme inhibition studies .
- Data Normalization : Correct for solvent effects (e.g., DMSO interference in absorbance assays) .
Q. How does the compound’s stereoelectronic profile influence its binding to biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina): Map interactions (e.g., tetrazole’s H-bond with catalytic lysine; pyrazole’s π-π stacking with aromatic residues) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine on phenyl) with IC₅₀ values in enzyme assays .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be mitigated?
- Root Causes :
- Polymorphism : Amorphous vs. crystalline forms (e.g., 10-fold solubility difference) .
- pH Dependency : Tetrazole’s pKa (~4.5) affects ionization in aqueous buffers .
- Solutions :
- DSC/TGA : Characterize thermal stability and polymorphic transitions .
- Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) at physiological pH .
Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?
- Factors :
- Enzyme source (e.g., recombinant vs. native).
- Assay format (fluorescence quenching vs. radiometric).
- Standardization :
- Use Z’-factor validation (>0.5) to confirm assay robustness .
- Report ΔG values from ITC (isothermal titration calorimetry) for direct binding comparisons .
Methodological Recommendations
Q. What computational tools are recommended for predicting metabolic stability?
- Tools :
- CYP450 metabolism prediction : Use StarDrop or MetaSite .
- BBB permeability : Apply SwissADME’s BOILED-Egg model .
Q. How to design a SAR study for optimizing tetrazole-pyrazole hybrids?
- Framework :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
